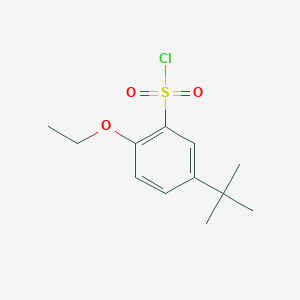

5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride

CAS No.: 252898-57-0

Cat. No.: VC16395576

Molecular Formula: C12H17ClO3S

Molecular Weight: 276.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252898-57-0 |

|---|---|

| Molecular Formula | C12H17ClO3S |

| Molecular Weight | 276.78 g/mol |

| IUPAC Name | 5-tert-butyl-2-ethoxybenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C12H17ClO3S/c1-5-16-10-7-6-9(12(2,3)4)8-11(10)17(13,14)15/h6-8H,5H2,1-4H3 |

| Standard InChI Key | MLWWGRKAGTUUGF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)Cl |

Introduction

5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C₁₂H₁₇ClO₃S and a molecular weight of 276.78 g/mol. It features a benzene ring substituted with a tert-butyl group at position 5 and an ethoxy group at position 2, along with a sulfonyl chloride group at position 1. This arrangement contributes to its unique chemical properties and reactivity, making it significant in organic synthesis and medicinal chemistry.

Synthesis and Reaction Conditions

The synthesis of 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride typically involves several steps that require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Techniques like thin-layer chromatography are used to monitor the reaction progress.

Synthesis Steps

-

Starting Materials: The synthesis often begins with appropriate benzene derivatives.

-

Reaction Conditions: Temperature and solvent choice are critical for optimal outcomes.

-

Monitoring Techniques: Thin-layer chromatography is used to track reaction progress.

Reactivity and Mechanism

The sulfonyl chloride group in 5-tert-butyl-2-ethoxybenzene-1-sulfonyl chloride imparts high reactivity, particularly towards nucleophiles. The mechanism involves electrophilic attack on the sulfur atom, leading to the displacement of chloride ions and the formation of new bonds.

Key Reactions

-

Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles to form sulfonamides and other derivatives.

-

Electrophilic Attack: The sulfur atom is the site of electrophilic attack, facilitating the displacement of chloride ions.

Applications

5-Tert-butyl-2-ethoxybenzene-1-sulfonyl chloride has several applications in organic synthesis and medicinal chemistry due to its reactivity and the presence of the sulfonyl chloride functional group.

Application Areas

-

Organic Synthesis: Used in the formation of sulfonamides and other derivatives.

-

Medicinal Chemistry: Potential applications in drug development due to its reactivity and structural features.

Safety Considerations

This compound is classified as corrosive, necessitating careful handling to avoid skin contact or inhalation. Safety data includes hazard statements such as H314 and H318, with precautionary statements like P260 and P264 .

Safety Data

| Hazard Statement | Precautionary Statement |

|---|---|

| H314 | P260-P264-P280 |

| H318 | P301+P330+P331-P303+P361+P353 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume